molecular formula C15H20N2O2S B1362113 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one CAS No. 302929-96-0

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one

Cat. No.: B1362113
CAS No.: 302929-96-0
M. Wt: 292.4 g/mol
InChI Key: VGIUEAVXLPQMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a thioether linkage, which can influence its reactivity and stability.

Biochemical Analysis

Biochemical Properties

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition. This inhibition can result in the accumulation of substrates and a decrease in the production of products, thereby disrupting normal cellular functions. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production. Additionally, it can affect the levels of various metabolites, thereby influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound determines its interaction with various biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with methoxyacetic acid under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol, such as 3,3-dimethylbutan-2-one thiol, under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy group on the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-[(5-Methoxy-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one: Lacks the methyl group on the benzimidazole ring.

    1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-ol: The carbonyl group is reduced to an alcohol.

Uniqueness

1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-YL)thio]-3,3-dimethylbutan-2-one is unique due to the presence of both the methoxy and methyl groups on the benzimidazole ring, which can influence its biological activity and chemical reactivity. The thioether linkage also adds to its distinctiveness, potentially affecting its stability and interactions with other molecules.

Properties

IUPAC Name

1-(5-methoxy-1-methylbenzimidazol-2-yl)sulfanyl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-15(2,3)13(18)9-20-14-16-11-8-10(19-5)6-7-12(11)17(14)4/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIUEAVXLPQMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=C(N1C)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357765
Record name 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302929-96-0
Record name 1-[(5-Methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.